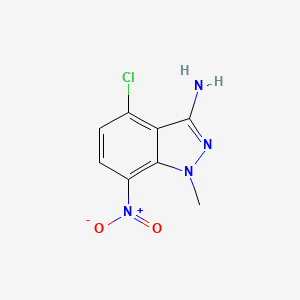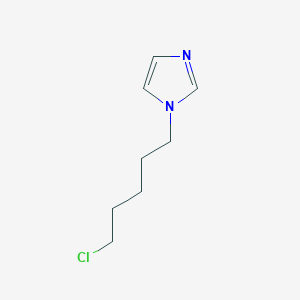
4-氯-1-甲基-7-硝基-1H-吲唑-3-胺
描述
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. Indazole derivatives, including this compound, are known for their diverse biological activities and are significant in medicinal chemistry . The structure of this compound includes a bicyclic ring system composed of a pyrazole ring fused to a benzene ring, with various substituents that contribute to its unique properties .
科学研究应用
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Indazole derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
are a class of heterocyclic compounds that are common to many biologically active compounds . They have been found to inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of diseases such as cancer .
The synthesis of indazoles often involves a two-step sequence, including regioselective bromination and heterocycle formation with hydrazine . This method has been successfully demonstrated on a large scale .
The pharmacokinetics of indazoles can vary greatly depending on the specific compound and its chemical modifications. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability .
The result of action of indazoles can also vary. For example, some indazoles have been found to inhibit cell growth, being very effective against certain types of cancer .
生化分析
Biochemical Properties
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine can affect the expression of genes involved in various cellular processes, thereby altering the cellular response to different stimuli .
Molecular Mechanism
At the molecular level, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For instance, 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, the compound can inhibit specific enzymes involved in metabolic processes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
准备方法
The synthesis of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloro-1-methyl-1H-indazole, followed by amination at the 3-position . Industrial production methods often employ transition metal-catalyzed reactions, reductive cyclization, and other optimized synthetic schemes to achieve high yields and purity .
化学反应分析
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 4-chloro-1-methyl-7-amino-1H-indazol-3-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
4-chloro-1-methyl-7-nitro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
7-bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar in structure but with a bromine substituent instead of a nitro group.
1H-indazole-3-amine derivatives: These compounds share the indazole core but differ in their substituents, leading to variations in biological activity and chemical properties.
The uniqueness of 4-chloro-1-methyl-7-nitro-1H-indazol-3-amine lies in its specific substituents, which confer distinct reactivity and biological activity compared to other indazole derivatives .
属性
IUPAC Name |
4-chloro-1-methyl-7-nitroindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-12-7-5(13(14)15)3-2-4(9)6(7)8(10)11-12/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIZZXZPBIMBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C(=N1)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255249 | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-90-3 | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-7-nitro-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)
![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)




![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-methyl-1-propanol](/img/structure/B1451916.png)
![2-[(Diethylamino)methyl]-4-fluoroaniline](/img/structure/B1451917.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B1451919.png)
